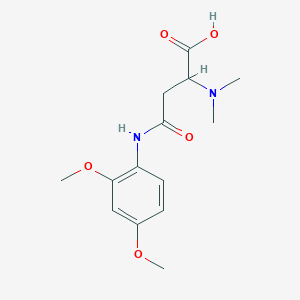
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DDAOB, and its chemical formula is C14H20N2O5. In
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound is utilized in the synthesis of various derivatives with potential applications in pharmacology and chemistry. For example, its reaction with diethyl oxalate has been explored to produce diethyl 4-oxo-4H-pyran-2,5-dicarboxylate and its derivatives (Obydennov, Röschenthaler & Sosnovskikh, 2013).
Application in Analytical Chemistry
- It has been used in the development of sensitive assays, such as the enzyme-linked immunosorbent assay (ELISA) for the analysis of organophosphorous insecticides in fruit samples (Zhang et al., 2008).
Photoreactive Properties
- The compound exhibits interesting photoreactive properties, which have been explored in studies related to photocyclization and remote hydrogen migration (Hasegawa et al., 1990).
Polymorphic Studies
- Investigations into its polymorphic forms, particularly for the serotonin receptor blocker MPPO, have been conducted to understand its crystallization behavior and polymorphic compositions (Nakata et al., 2009).
Development of Fluorescent Probes
- It serves as a precursor in the synthesis of fluorescent probes, particularly for the detection of β-amyloids, offering potential applications in the diagnosis of Alzheimer’s disease (Fa et al., 2015).
Psychotropic Activity Studies
- Some derivatives have been studied for their psychotropic activities, providing insights into the relationship between chemical structure and biological activity (Pulina et al., 2022).
Molecular Docking and Spectroscopic Studies
- Molecular docking and vibrational studies have been applied to derivatives of this compound, contributing to an understanding of their structural and electronic properties, as well as their potential biological activities (Vanasundari et al., 2018).
properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-16(2)11(14(18)19)8-13(17)15-10-6-5-9(20-3)7-12(10)21-4/h5-7,11H,8H2,1-4H3,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNCFDCXZPJBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)
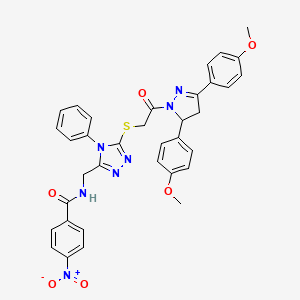
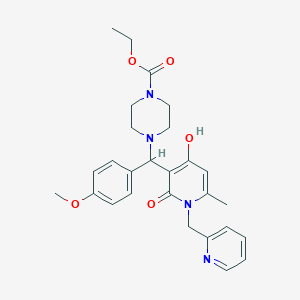
![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2413456.png)
![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)

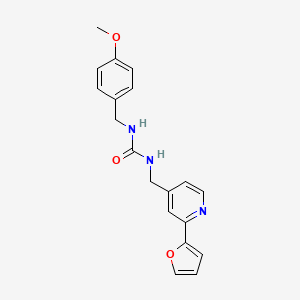
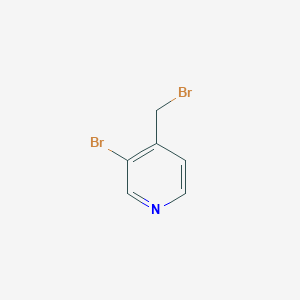

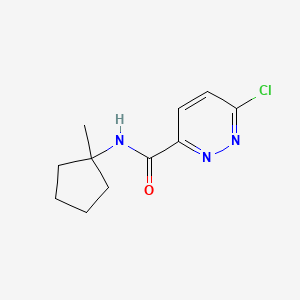
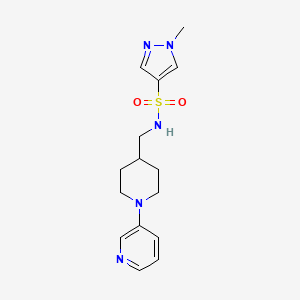
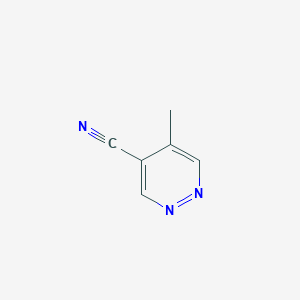
![(4Z)-N-(3,4-dimethoxyphenyl)-4-[(3-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2413471.png)